3-benzyl-7-methyl-2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-benzyl-7-methyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-1benzothiolo[2,3-d]pyrimidin-4-one is a heterocyclic compound that features a unique combination of benzothiolo and pyrimidinone structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-7-methyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-1benzothiolo[2,3-d]pyrimidin-4-one typically involves multicomponent reactions. One common method includes the condensation of benzylamine, methyl isothiocyanate, and a suitable cyclohexanone derivative under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like ethanol, followed by heating under reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-7-methyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-1benzothiolo[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding thiol derivative using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl positions, often using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, potassium tert-butoxide
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-benzyl-7-methyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-1benzothiolo[2,3-d]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-benzyl-7-methyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-1benzothiolo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-ethyl-6-methyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-1benzothiolo[2,3-d]pyrimidin-4-one
- 3-ethyl-2-[(3-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
3-benzyl-7-methyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-1benzothiolo[2,3-d]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
3-Benzyl-7-methyl-2-thioxo-2,3,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-4(1H)-one is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, synthesis methods, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound has a molecular formula of C15H17N3OS, with a molecular weight of approximately 287.38 g/mol. Its unique structure includes a thioxo group and a benzothieno-pyrimidine framework that contribute to its reactivity and biological properties.
Antioxidant Activity
Research indicates that thioxopyrimidine derivatives exhibit significant antioxidant properties. For instance, compounds similar to 3-benzyl-7-methyl-2-thioxo have shown antioxidant potency comparable to ascorbic acid, suggesting their potential in treating oxidative stress-related diseases .
Antimicrobial and Antiviral Properties
Thioxopyrimidines are known for their diverse biological activities including antimicrobial and antiviral effects. Studies have demonstrated that modifications in the thioxo group can enhance these properties, making them candidates for further development in pharmacology .
Analgesic and Anti-inflammatory Effects
The compound has been investigated for analgesic and anti-inflammatory activities. Research indicates that it may modulate pathways involved in pain perception and inflammation, showcasing its potential as a therapeutic agent .
Synthesis Methods
Several synthetic routes have been developed for producing 3-benzyl-7-methyl-2-thioxo derivatives. Common methods include cyclization reactions involving thioamides and various nucleophiles. These methods allow for the introduction of different substituents that can enhance biological activity .
Study on Antioxidant Potency
A study conducted on related thioxopyrimidine compounds revealed significant antioxidant activity through molecular docking studies. The results indicated strong binding affinity to the Keap1 protein, which is crucial in oxidative stress response .
Investigation of Antimicrobial Effects
In another study focusing on the antimicrobial properties of thioxopyrimidine derivatives, compounds were tested against various bacterial strains. The results showed promising activity against resistant strains, highlighting the compound's potential as an antimicrobial agent .
Comparative Analysis with Related Compounds
Compound Name | CAS Number | Key Features |
---|---|---|
6-Benzyluracil | Not available | Lacks thioxo group; simpler structure with different activity |
7-Fluoropyrido[4,3-d]pyrimidin-4(1H)-one | 171178-37-3 | Contains fluorine substitution; different biological profile |
5-Methylthiazole | Not available | Different heterocyclic system; potential antimicrobial properties |
This table illustrates how structural variations among related compounds can lead to differences in biological activity.
Properties
IUPAC Name |
3-benzyl-7-methyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS2/c1-11-7-8-13-14(9-11)23-16-15(13)17(21)20(18(22)19-16)10-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTSTYDSFNQYDT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=O)N(C(=S)N3)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.